2-Aminopyridine-3-sulfonyl fluoride

Description

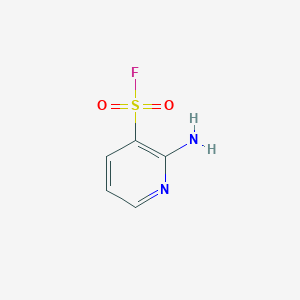

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIDBEKQKSACDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2 Aminopyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

2-Aminopyridine-3-sulfonyl fluoride is a prominent reagent in SuFEx chemistry, a set of powerful and reliable reactions for the construction of sulfur(VI) linkages. The presence of the electron-withdrawing pyridyl group and the amino substituent influences the reactivity of the sulfonyl fluoride moiety, making it amenable to nucleophilic substitution under specific conditions.

Nucleophilic Addition with Heteroatom-Based Nucleophiles

The sulfonyl fluoride group of this compound readily reacts with various heteroatom nucleophiles, leading to the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active compounds.

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding sulfonamides. This transformation is a cornerstone of SuFEx chemistry and is widely employed in drug discovery programs for the synthesis of compound libraries. The reaction typically proceeds under mild conditions, often requiring a base to facilitate the nucleophilic attack of the amine.

Detailed research findings have demonstrated the broad scope of this reaction with various amine nucleophiles, leading to a diverse range of sulfonamide products.

| Amine Nucleophile | Product |

| Primary Aliphatic Amine | N-alkyl-2-aminopyridine-3-sulfonamide |

| Secondary Aliphatic Amine | N,N-dialkyl-2-aminopyridine-3-sulfonamide |

| Primary Aromatic Amine | N-aryl-2-aminopyridine-3-sulfonamide |

| Secondary Aromatic Amine | N-alkyl-N-aryl-2-aminopyridine-3-sulfonamide |

Similarly, this compound can react with alcohols and phenols to form sulfonate esters. This reaction often requires the use of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting sulfonate esters are valuable intermediates in organic synthesis and can also exhibit biological activity themselves.

The formation of sulfonate esters from this compound has been shown to be an efficient process for the derivatization of hydroxyl-containing molecules.

| Oxygen Nucleophile | Product |

| Primary Alcohol | Alkyl 2-aminopyridine-3-sulfonate |

| Secondary Alcohol | sec-Alkyl 2-aminopyridine-3-sulfonate |

| Phenol | Aryl 2-aminopyridine-3-sulfonate |

To enhance the reaction rates and broaden the substrate scope, various activation strategies have been developed. One notable example is the use of Lewis acids, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2), as catalysts. The Lewis acid coordinates to the sulfonyl fluoride group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This catalytic approach allows for reactions to proceed under milder conditions and with less reactive nucleophiles.

Reactivity with Carbon Nucleophiles

While reactions with heteroatom nucleophiles are more common, the reactivity of this compound with carbon nucleophiles has also been explored. These reactions, which lead to the formation of carbon-sulfur bonds, are of significant interest for the synthesis of sulfones. The successful reaction with carbon nucleophiles often requires specific reaction conditions to overcome the generally lower nucleophilicity of carbon-based reagents compared to their heteroatom counterparts.

Chemo- and Regioselectivity Profiles in Complex Molecular Environments

A key advantage of using this compound in synthesis is its predictable chemo- and regioselectivity. In molecules containing multiple nucleophilic sites, the sulfonyl fluoride group can often be made to react selectively with a specific functional group by carefully controlling the reaction conditions. The inherent reactivity of the sulfonyl fluoride, coupled with the electronic and steric influences of the aminopyridine core, governs its selective behavior in complex molecular settings, making it a valuable tool for late-stage functionalization.

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring of this compound is susceptible to various reactions, including functionalization of its carbon-hydrogen bonds, cross-coupling reactions, and redox chemistry. These transformations allow for the introduction of diverse substituents and the modification of the electronic properties of the heterocyclic core.

Functionalization at Pyridine C-H Bonds (e.g., Directed Ortho-Lithiation)

The sulfonyl fluoride group (SO2F) is a valuable functional group that can tolerate a wide range of reaction conditions, including directed ortho-lithiation. This tolerance allows for selective functionalization at the C-H bonds of the pyridine ring. While specific examples for this compound are not extensively documented in the provided results, the general principle of directed ortho-lithiation is a powerful strategy for C-H functionalization in pyridine derivatives. This method typically involves the use of a strong base to deprotonate a position ortho to a directing group, followed by quenching with an electrophile to introduce a new substituent. A new method for the synthesis of 2-aminopyridines has been developed that merges C-H functionalization with amide alcoholysis. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The pyridine core of this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. acs.orgbohrium.com This reaction typically involves the coupling of a halide-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst. bohrium.comresearchgate.netclaremont.edunih.gov

Recent studies have explored the direct use of sulfonyl fluorides as coupling partners in Suzuki-Miyaura reactions. For instance, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully coupled with various hetero(aryl) boronic acids and esters to produce 2-arylpyridines. bohrium.comresearchgate.netclaremont.edunih.govscholaris.ca This transformation is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, and proceeds in moderate to good yields. bohrium.comresearchgate.netclaremont.edunih.govscholaris.ca The ability to directly use the sulfonyl fluoride group in this manner represents a significant advancement, as it circumvents the need for a pre-installed halide. claremont.eduscholaris.ca

| Catalyst | Reactants | Product | Yield | Reference |

| Pd(dppf)Cl2 | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | 2-Arylpyridines | Modest to Good | bohrium.comresearchgate.netclaremont.edunih.govscholaris.ca |

Redox Chemistry of the Pyridine Moiety

The pyridine moiety in 2-aminopyridine (B139424) derivatives can undergo redox reactions. For example, the oxidation of 3-aminopyridine (B143674) by peroxomonophosphoric acid results in the formation of 3,3′-azoxypyridine. chemicalbook.com Interestingly, 2-aminopyridine does not undergo oxidation under the same conditions, suggesting that the position of the amino group significantly influences the redox potential of the pyridine ring. chemicalbook.com The intramolecular hydrogen bond between the amino group and the ring nitrogen in 2-aminopyridine is thought to hinder the ring deformation necessary for certain redox processes. chemicalbook.com In another context, the reaction of 2-aminopyridines with [Ru3(CO)12] leads to the formation of hydrido trinuclear clusters, demonstrating the ligand's ability to participate in redox-active organometallic complexes. rsc.org

Reactions Involving the Amino Group

The amino group of this compound is a key site for derivatization, enabling the construction of various heterocyclic systems and the introduction of diverse functional groups.

Cyclization Reactions for Heterocycle Formation

The 2-amino group is a versatile handle for the synthesis of fused heterocyclic systems. Through condensation reactions with various reagents, a range of new heterocyclic derivatives can be formed. researchgate.net For instance, the reaction of 2-aminopyridine with reagents like 4-phenylphenacyl bromide, phenacyl chloride, and o-phenylenediamine (B120857) can lead to the formation of imidazole, and benzimidazole (B57391) derivatives, respectively. researchgate.net These reactions typically proceed in good yields and provide a straightforward route to complex molecular architectures. researchgate.net Furthermore, multicomponent reactions involving 2-aminobenzothiazole, a related scaffold, have proven effective for the rapid construction of diverse heterocyclic structures. nih.gov

| Reagent | Resulting Heterocycle | Reference |

| 4-Phenylphenacyl bromide | Imidazole derivative | researchgate.net |

| Phenacyl chloride | Imidazole derivative | researchgate.net |

| o-Phenylenediamine | Benzimidazole derivative | researchgate.net |

N-Functionalization Strategies

The amino group of 2-aminopyridines can be readily functionalized through various N-alkylation and N-acylation strategies. researchgate.net A facile method for N-monoalkylation involves the reaction of a 2-aminopyridine with a carboxylic acid and sodium borohydride, affording the corresponding alkylaminopyridine in good yields under mild conditions. researchgate.net Another approach utilizes a heterogeneous catalyst for the N-alkylation of aminopyridines with an alkylating agent, which can produce both N-monoalkylated and N,N-dialkylated products. google.com

N-acylation can also be achieved. For example, the reaction of 2-aminopyridine with chloroacetyl chloride yields 2-chloro-N-pyridin-2-ylacetamide. researchgate.net This acylated product can be further functionalized, for instance, by reaction with p-toluene sulfonyl chloride to form a sulfonamide. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| N-Monoalkylation | Carboxylic acid, Sodium borohydride | Alkylaminopyridine | researchgate.net |

| N-Alkylation | Alkylating agent, Heterogeneous catalyst | N-mono- or N,N-dialkylated aminopyridine | google.com |

| N-Acylation | Chloroacetyl chloride | 2-Chloro-N-pyridin-2-ylacetamide | researchgate.net |

| Sulfonamide formation | p-Toluene sulfonyl chloride | N-((4-methylphenyl)sulfonyl)-N-pyridin-2-ylacetamide | researchgate.net |

Other Advanced Derivatization Pathways

Silyl-Sulfonyl Exchange

The silyl-sulfonyl exchange reaction offers a powerful method for creating new sulfur-nitrogen bonds. This transformation, often falling under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the conversion of sulfonyl fluorides into sulfonamides, sulfamates, and sulfamides by reacting them with silylated amines.

A general and efficient method for this exchange utilizes calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst. This system is effective for a broad range of sulfonyl fluorides and both in situ-generated and commercially available silyl (B83357) amines, producing the corresponding S-N bond-containing compounds in good to excellent yields (35–99%). The reaction's utility is particularly noted for its ability to activate sulfonyl fluorides toward nucleophilic attack by less reactive anilines, a common challenge in traditional sulfonamide synthesis.

Table 2: General Conditions for Silyl-Sulfonyl Exchange

| Reactants | Catalyst | Product Type | Yield Range |

| Sulfonyl Fluorides and Silyl Amines | Ca(NTf₂)₂ | Sulfonamides, Sulfamates, Sulfamides | 35-99% |

Academic Research Applications of 2 Aminopyridine 3 Sulfonyl Fluoride

Methodological Advancements in Organic Synthesis

The synthesis of 2-aminopyridine-3-sulfonyl fluoride (B91410) and its derivatives has been a significant area of research, driven by their utility as covalent chemical probes. An efficient, three-step synthetic route has been developed, which is notable for its scalability and the use of readily available starting materials. This method commences with the conversion of 2-aminonicotinic acids to their corresponding methyl esters, followed by transformation into 2-aminopyridine-3-sulfonamides, and finally, conversion to the target 2-aminopyridine-3-sulfonyl fluorides.

A one-pot, two-step procedure offers an alternative and efficient pathway. This process involves the diazotization of 2-aminonicotinic acid, followed by a copper-catalyzed sulfonyl-de-diazotization using sulfur dioxide and an electrophilic fluorinating agent. This method advantageously bypasses the need for halogen-based sulfonic acids and their corresponding sulfonyl halides.

Furthermore, a rhodium-catalyzed C-H activation and sulfonylation strategy has been reported. This technique employs a removable directing group to achieve regioselective sulfonylation at the C3 position of 2-aminopyridine (B139424) derivatives, proceeding under mild conditions with good functional group tolerance.

While direct, widespread application of 2-aminopyridine-3-sulfonyl fluoride in multicomponent reactions is not extensively documented, its structural motifs are relevant to this area of synthesis. The development of modular and efficient synthetic routes, such as one-pot procedures, is crucial for incorporating such sulfonyl fluoride-containing fragments into more complex molecules via multicomponent strategies. The functional group tolerance of the synthetic methods developed for 2-aminopyridine-3-sulfonyl fluorides is a key enabler for their potential use in sequential reactions where multiple components are combined in a single operation.

Contributions to Chemical Biology and Chemical Probe Development

This compound serves as a valuable scaffold in the design of covalent probes for chemical biology. The sulfonyl fluoride moiety functions as a reactive "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, serine, and threonine. This property is harnessed to create probes for target identification and validation of bioactive compounds.

The reactivity of the sulfonyl fluoride group can be modulated by introducing different substituents onto the pyridine (B92270) ring, which allows for the fine-tuning of probe reactivity and selectivity towards specific protein targets. The 2-amino group on the pyridine ring also serves as a convenient attachment point for reporter tags like fluorophores or biotin, which are essential for the visualization and isolation of labeled proteins.

The utility of sulfonyl fluorides extends beyond protein modification to other biomolecules, including ribonucleic acid (RNA). A chemoselective method known as "Sulfonyl-Click" has been developed for the sulfonylation of RNA. This approach utilizes the reaction between sulfonyl fluorides and specific nucleophilic sites within RNA molecules. While the direct application of this compound in this specific context is still an emerging area, the foundational chemistry of sulfonyl fluorides reacting with biomolecules is highly relevant. This methodology opens up new possibilities for probing RNA structure and function.

Derivatives of this compound are employed in the creation of activity-based probes (ABPs). These specialized chemical tools are designed to covalently bind to the active sites of specific enzymes, thereby providing a direct measure of their catalytic activity within complex biological systems. The sulfonyl fluoride warhead is particularly effective for this purpose due to its ability to react with conserved nucleophilic residues often found in enzyme active sites.

For instance, ABPs incorporating the this compound scaffold have been successfully used to target and profile the activity of various enzyme classes, including serine proteases. The selectivity of these probes can be engineered by modifying the substituents on the pyridine ring, enabling the study of specific enzyme activities in health and disease. The efficient synthetic routes developed for these compounds have been instrumental in generating diverse libraries of ABPs for screening and target discovery efforts.

Applications in Materials Science

The unique reactivity of the sulfonyl fluoride group in this compound has led to its exploration in various areas of materials science. Its ability to participate in "click" chemistry reactions makes it a valuable tool for modifying and creating novel materials with tailored properties.

Polymer Functionalization and Post-Polymerization Modification

The covalent and controlled modification of polymers is crucial for developing advanced materials. This compound and related sulfonyl fluorides are utilized in post-polymerization modification strategies, primarily through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This "click" chemistry approach allows for the efficient and specific attachment of functional molecules to polymer backbones. osti.gov

Functional polymers containing sulfonyl fluoride moieties can be prepared and subsequently reacted with a variety of nucleophiles. This enables the introduction of diverse functionalities, such as fluorescent dyes, onto the polymer chain in a quantitative and selective manner. osti.gov The SuFEx reaction is known for proceeding under mild, ambient conditions and forming stable, permanent connections. osti.gov This method has been successfully applied to functionalize polystyrenes and polyacrylamides. osti.gov

For instance, copolymers containing reactive groups like fluorosulfates and aromatic silyl (B83357) ethers can be sequentially and orthogonally modified using SuFEx in combination with other click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). osti.gov This allows for the creation of multifunctional materials with precisely controlled architectures. osti.gov

The stability of the sulfonyl fluoride group, coupled with its activatable reactivity, makes it an excellent candidate for creating versatile polymer scaffolds. These scaffolds can be modified in a controlled fashion to produce materials for a wide range of applications.

Table 1: Examples of Polymer Functionalization using Sulfonyl Fluoride Chemistry

| Polymer Backbone | Functional Group Introduced | Reaction Type | Key Features |

| Polystyrene | Fluorescent Dye | SuFEx | Quantitative conversion, hydrolytically stable linkage. osti.gov |

| Polyacrylamide | Fluorescent Dye | SuFEx | Selective and orthogonal modification. osti.gov |

| Polynorbornene | Various Nucleophiles | SuFEx | Post-polymerization modification of sulfonyl fluoride-decorated polymers. researchgate.net |

Ionic Liquid Design

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and electrolytes due to their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics. The incorporation of the sulfonyl fluoride moiety into the structure of ionic liquids has emerged as a promising strategy for creating new functional materials. rsc.org

The sulfonyl fluoride group imparts desirable properties to ionic liquids, including increased anodic stability due to its high electronegativity. nih.gov This makes them potential candidates for use as electrolytes in energy storage devices like lithium-metal batteries. nih.gov It is hypothesized that the sulfonyl fluoride moiety can enhance the solvation of lithium ions, leading to improved battery performance. nih.gov

A modular and efficient synthesis approach allows for the creation of a diverse range of sulfonyl fluoride-functionalized ionic liquids. rsc.org This involves a three-step process that includes the preparation of 2-chloroethanesulfonyl fluoride, a Menshutkin reaction with a heterocyclic headgroup (such as aminopyridine derivatives), and subsequent anion metathesis. nih.gov By employing active pharmaceutical precursors as headgroups, it is possible to design ionic liquids with potentially low toxicity. rsc.orgnih.gov

The combination of computational modeling and experimental studies, including X-ray crystallography, provides a deep understanding of the structure-property relationships in these novel ionic liquids. rsc.orgnih.gov This knowledge is crucial for the rational design of ionic liquids with specific properties tailored for applications ranging from energy to medicinal chemistry. rsc.org

Table 2: Properties and Potential Applications of Sulfonyl Fluoride-Based Ionic Liquids

| Property | Advantage | Potential Application |

| High Anodic Stability | Increased operational voltage window. nih.gov | Electrolytes for lithium-metal batteries. nih.gov |

| High Ionic Conductivity | Efficient charge transport. nih.gov | High-performance electrolytes. nih.gov |

| Favorable Lithium-Ion Solvation | Improved battery performance. nih.gov | Advanced energy storage systems. nih.gov |

| Tunable Structure | Design of task-specific ionic liquids. rsc.org | Diverse applications in materials and medicinal science. rsc.org |

Theoretical and Computational Investigations

Mechanistic Studies of Reaction Pathways

While specific mechanistic studies exclusively focused on 2-Aminopyridine-3-sulfonyl fluoride (B91410) are not extensively documented in publicly available literature, the reactivity of the sulfonyl fluoride group is a subject of considerable computational investigation. The reaction pathways of sulfonyl halides, including chlorides and fluorides, with nucleophiles are generally understood to proceed through one of two primary mechanisms: a one-step SN2-like mechanism or a two-step addition-elimination process (SAN). nih.gov

Computational studies on related systems have provided insights that are relevant to 2-aminopyridine-3-sulfonyl fluoride. For instance, theoretical calculations at the B3LYP 6-311G(d,p) level of theory for the reaction of sulfonyl halides with N-silylamines indicated that the reaction involving a sulfonyl fluoride was significantly more exothermic compared to the corresponding reaction with a sulfonyl chloride. nih.gov This suggests a strong thermodynamic driving force for reactions involving the sulfonyl fluoride group, partly attributable to the formation of highly stable byproducts like silyl (B83357) fluoride. nih.gov

Furthermore, the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions involving the SO₂F group, has been subject to mechanistic exploration. Computational studies in this area have revealed the nuanced roles of catalysts and bases. A 2020 computational study demonstrated that for the synthesis of sulfonamides from amines and a sulfonyl fluoride, the reaction barrier was significantly lowered by the concerted deprotonation of the amine nucleophile by a base. nih.gov This hydrogen-bonding-like interaction in the transition state enhances the nucleophilicity of the amine, facilitating the reaction. nih.gov Other potential pathways, particularly under photocatalytic conditions, may involve radical intermediates. oup.comfrontiersin.org Mechanistic proposals suggest that a photocatalyst can reduce the sulfonyl fluoride to generate a sulfonyl radical, which then engages in subsequent coupling reactions. frontiersin.org

These generalized findings for sulfonyl fluorides suggest that the reactions of this compound could proceed through several potential, and sometimes competing, pathways depending on the specific reaction conditions, such as the presence of a base or a photocatalyst.

Table 1: Potential Reaction Mechanisms for Sulfonyl Fluorides This table summarizes general, computationally-supported reaction pathways applicable to the sulfonyl fluoride functional group.

| Mechanism Type | Description | Key Intermediates/States | Influencing Factors |

|---|---|---|---|

| Nucleophilic Substitution | A direct displacement or an addition-elimination pathway involving a nucleophile attacking the sulfur center. nih.gov | SN2-like transition state or a pentacoordinate sulfur intermediate. | Nature of the nucleophile, solvent polarity. |

| Base-Catalyzed SuFEx | The base acts as a catalyst, often by activating the nucleophile through a hydrogen-bonding interaction in the transition state. nih.gov | Concerted amine-deprotonation transition state. | pKa of the base, nucleophile structure. |

| Radical Pathway | Generation of a sulfonyl radical via single-electron transfer (SET), often initiated by a photocatalyst or electrochemistry. oup.comfrontiersin.org | Aryl sulfonyl radical. | Presence of a photocatalyst, light irradiation, or electrical current. |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. Although specific computational studies predicting the reactivity of this compound are not prominent in the literature, the methods used for related aminopyridine and sulfonyl fluoride systems establish a clear framework for such an investigation.

DFT calculations are routinely used to determine the distribution of electron density within a molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. Key descriptors include atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the site of electron donation (nucleophilicity), while the LUMO reveals the site of electron acceptance (electrophilicity).

For a molecule like this compound, DFT calculations would likely predict that the sulfur atom of the sulfonyl fluoride group is highly electron-deficient and thus the primary site for nucleophilic attack, consistent with the known reactivity of this functional group. The aminopyridine ring contains several potential sites for electrophilic attack, with the precise reactivity pattern being influenced by the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group. A computational study on various aminopyridines found that DFT methods provide an accurate description of charge distribution. nih.gov

Table 2: Representative Data from a Hypothetical Reactivity Calculation for this compound This table illustrates the type of predictive data that would be generated from a standard DFT calculation to assess molecular reactivity. The values are conceptual and for illustrative purposes only.

| Parameter | Predicted Value/Location | Implication for Reactivity |

|---|---|---|

| LUMO Energy | Low | Molecule is a good electron acceptor (electrophile). |

| LUMO Localization | Primarily on the Sulfur atom of the SO₂F group. | The sulfur atom is the most electrophilic site, prone to nucleophilic attack. |

| HOMO Energy | High | Molecule is a good electron donor (nucleophile). |

| HOMO Localization | Distributed across the aminopyridine ring system. | The aromatic ring and amino group are the primary nucleophilic regions. |

| Calculated Atomic Charge (Sulfur) | Highly Positive | Confirms the electrophilic nature of the sulfur center. |

| Calculated Atomic Charge (Ring Nitrogen) | Negative | Indicates a potential site for protonation or coordination. |

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the three-dimensional shapes a molecule can adopt and how it moves over time. Such studies are critical for understanding how a molecule's structure influences its properties and interactions with other molecules, such as enzymes or reagents.

For this compound, a key aspect of a conformational analysis would be to determine the rotational barrier around the C-S bond connecting the pyridine (B92270) ring and the sulfonyl fluoride group. The preferred orientation of the SO₂F group relative to the plane of the aromatic ring can have significant implications for its reactivity and intermolecular interactions. Geometry optimization using DFT or other quantum chemical methods is the first step in any such analysis, providing the lowest energy (most stable) conformation. oup.com

While detailed conformational analyses or MD simulations for this compound are not found in the reviewed literature, these methods would be invaluable. MD simulations could predict the flexibility of the molecule in different environments (e.g., in solution), providing a dynamic picture of its structure. This information is crucial for applications like drug design, where understanding how a molecule might adapt its shape to fit into a protein's binding site is essential.

Future Research Directions and Outlook

Expansion of the 2-Aminopyridine-3-sulfonyl Fluoride (B91410) Compound Library

A primary focus for future research will be the strategic expansion of the 2-aminopyridine-3-sulfonyl fluoride compound library. The generation of a diverse collection of analogues is crucial for systematically exploring its structure-activity relationships (SAR) in various applications. This can be achieved through several approaches:

Substitution on the Pyridine (B92270) Ring: The aminopyridine core offers multiple sites for the introduction of a wide array of functional groups. By synthesizing derivatives with varying substituents—such as alkyl, aryl, halogen, and other heterocyclic moieties—at different positions on the pyridine ring, researchers can fine-tune the compound's steric and electronic properties. This will be instrumental in optimizing its binding affinity and selectivity for specific biological targets. The development of one-pot multicomponent reactions for the synthesis of substituted 2-aminopyridines can facilitate the rapid generation of such a library. rsc.orgnih.gov

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold will be highly valuable. acs.orgnih.gov This approach allows for the introduction of diverse chemical handles or bioactive fragments in the final steps of the synthesis, enabling the rapid creation of a broad range of derivatives from a common intermediate. Techniques such as C-H activation and nucleophilic aromatic substitution could be employed for this purpose. acs.org

Virtual and Plated Libraries: The creation of large virtual libraries of this compound derivatives can be a powerful tool for in silico screening and the identification of promising candidates for synthesis. enamine.net Furthermore, the assembly of plated libraries of these compounds would provide a ready resource for high-throughput screening in various biological and material science assays.

The expansion of this compound library is anticipated to yield a rich dataset for understanding how structural modifications influence the reactivity and biological activity of the this compound core, thereby unlocking its full potential.

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is paramount for the practical and environmentally responsible production of this compound and its derivatives. Future research in this area will likely concentrate on the following:

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of this compound is a critical future direction. sciencedaily.comosaka-u.ac.jp This includes the use of environmentally benign solvents, the reduction of hazardous byproducts, and the development of atom-economical reactions. Recently developed methods for the synthesis of sulfonyl fluorides that produce only non-toxic salts as byproducts represent a significant step towards a more sustainable production process. sciencedaily.comosaka-u.ac.jp

Flow Chemistry and Scalable Synthesis: The adaptation of synthetic routes to continuous flow chemistry can offer significant advantages in terms of scalability, safety, and process control. The development of robust and scalable synthetic protocols is essential for the industrial production of this compound for potential commercial applications.

The following table summarizes potential synthetic strategies for the development of novel and sustainable methodologies:

| Synthetic Strategy | Description | Potential Advantages |

| Catalyst-Free Amination | Synthesis of the 2-aminopyridine (B139424) core via nucleophilic substitution without the need for a metal catalyst. | Cost-effective, environmentally friendly, simplified purification. rsc.orgnih.gov |

| Green Sulfonyl Fluoride Synthesis | Utilization of reagents and conditions that minimize waste and use non-toxic materials for the introduction of the sulfonyl fluoride group. | Reduced environmental impact, safer handling. sciencedaily.comosaka-u.ac.jp |

| One-Pot Multicomponent Reactions | Combining multiple synthetic steps into a single operation to generate complex 2-aminopyridine derivatives. | Increased efficiency, reduced waste, rapid library generation. rsc.orgnih.gov |

| Late-Stage C-H Functionalization | Introduction of functional groups onto the pyridine ring in the final stages of the synthesis. | Access to a diverse range of derivatives from a common intermediate. acs.org |

Advanced Applications in Targeted Chemical Biology and Functional Materials Science

The unique combination of a biologically relevant scaffold and a reactive functional group makes this compound a promising candidate for advanced applications in both chemical biology and materials science.

Targeted Chemical Biology: The sulfonyl fluoride moiety is a "warhead" that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, lysine, and histidine. nih.govrsc.org The 2-aminopyridine portion of the molecule can act as a recognition element, directing the compound to the binding site of a specific protein. This dual functionality makes this compound an ideal platform for the design of:

Covalent Enzyme Inhibitors: By targeting specific enzymes, these compounds could lead to the development of highly potent and selective therapeutic agents. smolecule.comnih.gov The covalent nature of the interaction can result in prolonged and irreversible inhibition.

Chemical Probes: As reactive probes, derivatives of this compound can be used to identify and validate new drug targets, map enzyme binding sites, and study protein-protein interactions. nih.govrsc.orgnih.gov The ability to attach reporter tags, such as fluorescent dyes or biotin, to the aminopyridine scaffold would further enhance their utility as probes.

SuFEx Click Chemistry: The sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for connecting molecules. nih.govsigmaaldrich.comchemrxiv.org This opens up possibilities for bioconjugation, allowing for the labeling of proteins and other biomolecules. smolecule.com

Functional Materials Science: The properties of the this compound molecule also suggest potential applications in materials science. The pyridine ring can impart specific electronic and coordination properties to materials, while the sulfonyl fluoride group can be used to create covalent linkages, leading to the formation of novel polymers and surface modifications. researchgate.net Potential areas of exploration include:

Polymer Chemistry: The use of this compound as a monomer or cross-linking agent could lead to the development of new polymers with tailored properties.

Surface Modification: The reactive sulfonyl fluoride group can be used to covalently attach the molecule to various surfaces, thereby modifying their chemical and physical properties. This could be useful in the development of new sensors, catalysts, or biocompatible materials.

The following table outlines potential advanced applications:

| Field | Application | Description |

| Chemical Biology | Covalent Enzyme Inhibitors | The 2-aminopyridine scaffold directs the molecule to a target enzyme, and the sulfonyl fluoride group forms a covalent bond, leading to irreversible inhibition. smolecule.comnih.gov |

| Chemical Probes | Used to identify and study the function of proteins by covalently labeling them. nih.govrsc.orgnih.gov | |

| Bioconjugation (SuFEx) | The sulfonyl fluoride group allows for the efficient and specific attachment of the molecule to biomolecules. smolecule.comnih.govsigmaaldrich.com | |

| Functional Materials Science | Polymer Synthesis | Employed as a monomer or cross-linker to create novel polymers with specific properties. researchgate.net |

| Surface Modification | Covalently attached to surfaces to alter their properties for applications in sensors or biocompatible materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.